molecular formula C20H21N3O2 B2494523 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide CAS No. 904272-84-0

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide

Cat. No.: B2494523
CAS No.: 904272-84-0
M. Wt: 335.407
InChI Key: HHCJGNYCKHTDRQ-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a quinazolinone core, which is a fused heterocyclic structure, and a pentanamide side chain, making it a unique molecule with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of microwave-induced synthesis, which has been shown to enhance reaction rates and yields . Additionally, green chemistry approaches, such as the use of deep eutectic solvents (DES), can be employed to minimize environmental impact .

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can modulate signaling pathways by interacting with receptors involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide is unique due to its specific substitution pattern on the quinazolinone core and the presence of the pentanamide side chain. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-4-9-19(24)22-15-10-12-16(13-11-15)23-14(2)21-18-8-6-5-7-17(18)20(23)25/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCJGNYCKHTDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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